molecular formula C12H12N4O5 B1437924 3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide CAS No. 1049606-56-5

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide

Cat. No.: B1437924
CAS No.: 1049606-56-5
M. Wt: 292.25 g/mol
InChI Key: BNJFVKYDRHIPMY-UHFFFAOYSA-N
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Description

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide is a chemical compound with a complex structure that includes an imidazolidinone ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with a suitable imidazolidinone derivative. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid: Similar structure with a different substituent on the imidazolidinone ring.

    2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]propanoic acid: Another related compound with a propanoic acid group.

Uniqueness

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c17-10(5-6-15-11(18)7-13-12(15)19)14-8-1-3-9(4-2-8)16(20)21/h1-4H,5-7H2,(H,13,19)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFVKYDRHIPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209257
Record name N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049606-56-5
Record name N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049606-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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